3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
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Overview
Description
3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 g/mol It is characterized by the presence of two fluorine atoms and a dioxane ring attached to a propiophenone structure
Scientific Research Applications
3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3’,5’-difluorobenzaldehyde with 1,3-dioxane-2-ylmethanol in the presence of a base, followed by oxidation to form the desired propiophenone . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Chemical Reactions Analysis
3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The dioxane ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone include:
2’,6’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: This compound has fluorine atoms in different positions, which can affect its chemical reactivity and biological activity.
3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: Variations in the dioxane ring or the propiophenone structure can lead to differences in properties and applications.
The uniqueness of 3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPMEZZMQGHIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645971 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-29-4 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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